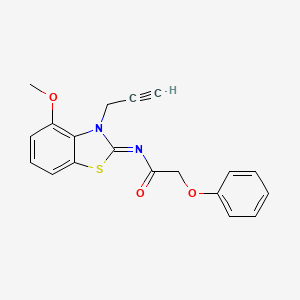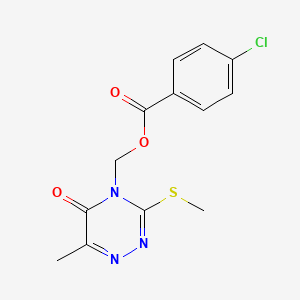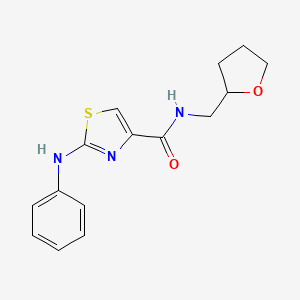
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide” is a compound with the molecular formula C23H24N2O2 . It has a molecular weight of 360.4 g/mol . The IUPAC name for this compound is N-cyclopentyl-2-(4-ethoxyphenyl)quinoline-4-carboxamide .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring fused with a cyclopentyl group and an ethoxyphenyl group . The InChI string and Canonical SMILES can provide more detailed structural information .Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 360.183778013 g/mol . The topological polar surface area is 51.2 Ų .科学的研究の応用
Synthesis and Biological Evaluation
Research into related compounds often focuses on the synthesis of novel derivatives with potential therapeutic applications. For example, the synthesis and biological evaluation of various aminothiazoles and other derivatives containing specific moieties have been explored for their potential anti-inflammatory properties. These compounds were synthesized through various chemical reactions, and their structures were confirmed using spectroscopic data. The synthesized compounds underwent screening for analgesic and anti-inflammatory studies, indicating the broad interest in discovering new therapeutic agents through chemical synthesis (Thabet, Helal, Salem, & Abdelaal, 2011).
Antinociceptive Activity Studies
The exploration of compounds for their antinociceptive (pain-relieving) activity is another area of interest. Studies on derivatives of 3(2H)-pyridazinone, for example, have synthesized new compounds to test their effectiveness in relieving pain compared to aspirin, a common analgesic. Such research involves elucidating the chemical structures of the compounds and investigating their pharmacological activities through various models and tests, thereby contributing to the development of new analgesic drugs (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial and Antioxidant Activities
Investigations into the antimicrobial, antioxidant, and cytotoxic activities of compounds derived from natural or synthetic sources are crucial for identifying new drugs and materials with potential health benefits. For instance, metabolites isolated from endophytic fungi have shown significant antimicrobial and antioxidant activities, highlighting the importance of natural compounds in drug discovery and the development of new therapies for infectious and oxidative stress-related diseases (Xiao, Zhang, Gao, Tang, Zhang, & Gao, 2014).
Corrosion Inhibition
Beyond biomedical applications, related compounds are also explored for their potential in material science, such as corrosion inhibition. Research into pyridazinium-based ionic liquids, for example, demonstrates the interdisciplinary nature of chemical research, extending the applications of these compounds to protecting metals from corrosion, thereby contributing to the longevity and sustainability of materials in various industrial applications (El-hajjaji, Messali, Aljuhani, Aouad, Hammouti, Belghiti, Chauhan, & Quraishi, 2018).
特性
IUPAC Name |
N-cyclopentyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-10-8-15(9-11-17)18-12-13-19(24)23(22-18)14(2)20(25)21-16-6-4-5-7-16/h8-14,16H,3-7H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPGQPDEQSVJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-[(2,2-diphenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B2666609.png)


![N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2666613.png)


![1,2-dimethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2666616.png)
![3-(2,6-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2666618.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide](/img/structure/B2666619.png)

![N-[(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2666625.png)

